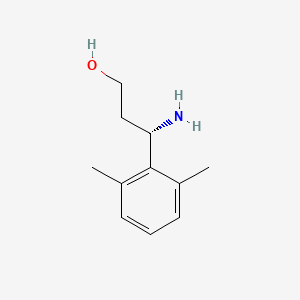

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

ISJZHUASRJCGKQ-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](CCO)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available aromatic precursors such as 2,6-dimethylphenyl derivatives . A common precursor is 2,6-dimethylphenylacetaldehyde , which provides the aromatic framework necessary for subsequent functionalization. The choice of starting material is critical for stereoselectivity and yield optimization.

Formation of the Chiral Amino Alcohol Core

The core structure, (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-ol, can be assembled via stereoselective reductive amination . This involves:

Step A: Condensation of the aldehyde with a chiral amine or amino precursor

The aldehyde reacts with a chiral amine or amino acid derivative to form an imine or iminium ion intermediate.Step B: Asymmetric reduction

Catalytic hydrogenation using chiral catalysts such as ruthenium-BINAP complexes or Noyori-type catalysts ensures high enantiomeric excess (ee). This step is crucial for establishing the (3S) stereochemistry.

Reductive Amination Method

| Reaction Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Aldehyde + Chiral Amine | 0–25°C | Chiral amine (e.g., (S)-phenylethylamine) | Forms imine/iminium intermediate |

| Reductive Hydrogenation | 25–50°C | Hydrogen gas, chiral catalyst (e.g., Ru-BINAP) | Yields (3S)-enantiomer with high ee |

In-depth research indicates that asymmetric hydrogenation of α,β-unsaturated intermediates or ketones derived from the aldehyde can also be employed to improve stereoselectivity, especially when starting from racemic mixtures.

Alternative Route: Enzymatic Resolution

Enzymatic resolution using amino acid ester hydrolases or lipases can selectively hydrolyze the undesired enantiomer, enriching the (3S) isomer. This method offers high enantioselectivity and mild reaction conditions, suitable for pharmaceutical-grade production.

Specific Synthesis Pathway

Stepwise Synthesis Outline

Preparation of 2,6-Dimethylphenylacetaldehyde

Commercially available or synthesized via oxidation of 2,6-dimethylphenethyl alcohol.Formation of the Imine Intermediate

React aldehyde with a chiral amine (e.g., (S)-phenylethylamine) in dry ethanol at room temperature to form an imine.Asymmetric Hydrogenation

Use a chiral ruthenium catalyst under hydrogen pressure (~50 atm) at 25°C to reduce the imine selectively, forming the (3S)-configured amino alcohol with high enantiomeric excess (>99%).Hydrolysis and Purification

The amino alcohol is purified via recrystallization or chromatography, with enantiomeric purity confirmed by chiral HPLC.

Reaction Conditions Summary

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 0–50°C | Maintain stereoselectivity |

| Pressure | 30–50 atm H₂ | Drive reduction |

| Solvent | Ethanol, methanol | Solubility and reaction kinetics |

| Catalyst | Ru-BINAP, Noyori’s catalyst | Stereoselective reduction |

Notes on Enantioselectivity and Purity

Achieving high stereochemical purity is essential for biological activity. Techniques such as chiral HPLC , optical rotation measurements , and X-ray crystallography are employed for stereochemical verification. Recrystallization from suitable solvents (e.g., ethanol/water mixtures) further enhances purity.

Industrial Considerations

- Flow Chemistry : Continuous flow reactors improve reaction control, scalability, and safety, especially for hydrogenation steps.

- Catalyst Recycling : Catalysts like Ru-BINAP can be recovered and reused, reducing costs.

- Purification : Chromatography is often replaced with crystallization or distillation for large-scale production.

Summary of Preparation Methods

| Methodology | Advantages | Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High enantiomeric purity, scalable | Catalyst cost, reaction control |

| Enzymatic Resolution | Mild conditions, high selectivity | Limited throughput, enzyme stability |

| Chiral Pool Synthesis | Cost-effective, high stereocontrol | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

- (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is used as a chiral building block in organic synthesis . The chiral center in the molecule makes it valuable in applications requiring high stereochemical purity.

- It has been studied for its potential role in enzyme inhibition . The compound can bind to the active site of an enzyme, preventing substrate binding and catalytic activity.

- It is being investigated for its potential as a pharmaceutical intermediate .

- It's also used in the synthesis of fine chemicals and specialty materials .

- The compound can be used to synthesize aryloxyaminopropanol derivatives to investigate structure–activity relationships .

Chemical Reactions

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol can undergo several types of chemical reactions:

- Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide. The major product of this reaction is 3-(2,6-dimethylphenyl)-2-propanone.

- Reduction: The compound can be further reduced to form secondary amines.

- Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives using alkyl halides in the presence of a base.

Case Studies

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can participate in metabolic pathways, influencing the synthesis or degradation of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanolamines

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

- Structure : Differs in the substitution pattern (2,3-dimethylphenyl vs. 2,6-dimethylphenyl).

- Application : Used as a pharmaceutical intermediate, similar to the target compound.

- Molecular Weight : 179.26 g/mol (identical to the 2,6-dimethyl analog, implying similar physicochemical properties) .

(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL

- Structure : Features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring.

- Molecular Weight : 244.13 g/mol (higher due to bromine substitution).

Agrochemical Derivatives with 2,6-Dimethylphenyl Groups

Several pesticides utilize 2,6-dimethylphenyl moieties but differ in functional groups and applications:

Key Differences :

- Backbone Complexity: The target compound’s amino alcohol structure contrasts with the acetylated alanine or chloroacetamide backbones in agrochemicals.

Fragrance-Related Analogs

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Table 1: Comparative Analysis of Key Compounds

| Parameter | (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL | 2,3-Dimethylphenyl Analog | 2-Bromo-4-methylphenyl Analog | Metalaxyl-M | 2,2-Dimethyl-3-(3-tolyl)propan-1-ol |

|---|---|---|---|---|---|

| Core Structure | Amino alcohol | Amino alcohol | Brominated amino alcohol | Acetylated alanine | Tolyl-propanol |

| Substituents | 2,6-dimethylphenyl | 2,3-dimethylphenyl | 2-bromo-4-methylphenyl | Methoxyacetyl | 3-tolyl, 2,2-dimethyl |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | 244.13 g/mol | ~279.3 g/mol | ~178.3 g/mol |

| Application | Pharmaceutical intermediate | Pharmaceutical intermediate | Undisclosed | Fungicide | Fragrance ingredient |

| Regulatory Status | Not specified | Not specified | Not specified | EPA-regulated | IFRA-regulated |

Biological Activity

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL is an amino alcohol with significant potential in pharmaceutical applications due to its unique structure and biological activity. This article delves into its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H17NO and a molecular weight of approximately 179.26 g/mol. It features a chiral center, which contributes to its stereochemical properties, influencing its interactions with biological targets.

Structural Features

- Amino Group (-NH2) : Engages in nucleophilic reactions.

- Hydroxyl Group (-OH) : Participates in dehydration and esterification reactions.

- 2,6-Dimethylphenyl Group : Enhances hydrophobic interactions with biological molecules.

Research indicates that this compound interacts with various biological macromolecules, potentially modulating enzymatic activities or receptor functions. Its biological activity can be attributed to:

- Binding Affinities : Studies show it may bind to specific receptors or enzymes involved in metabolic pathways, influencing cellular signaling processes.

- Inhibition of Enzymatic Activity : The compound has been demonstrated to inhibit certain enzymes at high concentrations, suggesting a potential role as a therapeutic agent .

Research Findings

Recent studies have focused on the compound's pharmacological potential and its role in various biological assays:

- Inhibition Studies : At concentrations around 50 μM, this compound exhibited significant inhibition of specific enzyme activities, confirming its potential as an inhibitor in metabolic pathways .

- Cellular Assays : The compound was tested in cellular models for its ability to modulate signaling pathways. Results indicated that it could downregulate the expression of key activators involved in pathogenic processes.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3R)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL | C12H17NO | Enantiomer with opposite stereochemistry |

| (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL | C12H16FNO | Contains a fluorinated aromatic ring |

| (3S)-3-Amino-3-(2,4-dimethylphenyl)propan-1-OL | C12H17NO | Different substitution pattern on the aromatic ring |

Applications in Pharmaceuticals

This compound serves as a valuable building block in the synthesis of therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.

Case Studies

Several case studies have highlighted its effectiveness:

- Antioxidant Activity : In vitro studies demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related conditions .

- Neurological Applications : The compound's interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to enhance stereoselectivity.

- Optimization Parameters : Adjust solvent polarity (e.g., THF vs. methanol), temperature (low temps favor kinetic control), and catalyst loading.

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column or NMR with chiral solvating agents .

- Yield Improvement : Employ reductive amination of ketone intermediates with sodium cyanoborohydride in acidic conditions to stabilize the amino alcohol product .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the aromatic substitution pattern (2,6-dimethylphenyl) and hydroxyl/amine proton coupling.

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, critical for confirming the (3S) configuration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and rule out impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

- Methodological Answer :

- Molecular Docking : Use software like Discovery Studio or AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or enzymes). Prioritize binding affinity (ΔG), hydrogen bonding, and steric complementarity .

- ADMET Prediction : Evaluate pharmacokinetic properties (absorption, metabolic stability) via tools like SwissADME. Focus on logP (optimal range: 1-3) and polar surface area (<60 Ų) for blood-brain barrier penetration .

- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC) to refine models .

Q. What experimental strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (pH, temperature, cell lines) across labs. Use reference compounds (e.g., positive/negative controls) to calibrate results .

- Impurity Profiling : Analyze byproducts (e.g., diastereomers or oxidation products) via LC-MS. Even 5% impurities can skew bioactivity data .

- Stereochemical Analysis : Confirm enantiopurity of derivatives using circular dichroism (CD) or vibrational circular dichroism (VCD) to rule out activity differences due to unintended stereoisomers .

Q. How does the 2,6-dimethylphenyl substituent influence the physicochemical properties and reactivity of this compound compared to analogs with other substituents?

- Methodological Answer :

- Steric Effects : The 2,6-dimethyl groups create a bulky aromatic ring, reducing rotational freedom and increasing rigidity. Compare with 3,4-dimethyl or 4-fluoro analogs (e.g., from PubChem data) using DFT calculations to quantify steric hindrance .

- Solubility Studies : Measure logD (octanol/water distribution coefficient) at physiological pH. The methyl groups may lower solubility compared to polar substituents (e.g., -OH or -F) .

- Reactivity Trends : Test nucleophilic substitution or oxidation rates under controlled conditions to assess electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.